N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14955100
Molecular Formula: C27H29N5O3
Molecular Weight: 471.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N5O3 |
|---|---|
| Molecular Weight | 471.5 g/mol |
| IUPAC Name | N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C27H29N5O3/c1-17-6-5-14-32-24(17)30-25-22(27(32)34)16-21(26(33)29-19-7-3-4-8-19)23(28)31(25)15-13-18-9-11-20(35-2)12-10-18/h5-6,9-12,14,16,19,28H,3-4,7-8,13,15H2,1-2H3,(H,29,33) |
| Standard InChI Key | UHAULACZGPNUCX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NC5CCCC5 |
Introduction
N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique triazatricyclo structure. This compound is part of a broader class of triazine derivatives known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, requiring specific reagents and controlled conditions to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor the synthesis process.
Biological Activity and Potential Applications
Compounds with similar structures have shown potential in affecting neurotransmitter levels and exhibiting anti-inflammatory properties. The unique triazatricyclo structure of N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide suggests it may have diverse biological activities, making it a candidate for further research in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume